[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-isopropyl-amine
CAS No.: 1353975-26-4
Cat. No.: VC8233557
Molecular Formula: C17H29N3
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-isopropyl-amine - 1353975-26-4](/images/structure/VC8233557.png)
Specification
CAS No. | 1353975-26-4 |
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Molecular Formula | C17H29N3 |
Molecular Weight | 275.4 g/mol |
IUPAC Name | N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-benzylpropan-2-amine |
Standard InChI | InChI=1S/C17H29N3/c1-15(2)20(13-16-6-4-3-5-7-16)14-17-8-10-19(12-17)11-9-18/h3-7,15,17H,8-14,18H2,1-2H3 |
Standard InChI Key | SNZGINFJOQZXQL-UHFFFAOYSA-N |
SMILES | CC(C)N(CC1CCN(C1)CCN)CC2=CC=CC=C2 |
Canonical SMILES | CC(C)N(CC1CCN(C1)CCN)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The molecular formula of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-isopropyl-amine is C17H29N3, with a molecular weight of 275.4 g/mol. Its IUPAC name is N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-benzylpropan-2-amine, reflecting the substitution pattern on the pyrrolidine ring. The stereochemistry at the pyrrolidine’s 3-position remains unspecified in the absence of chiral resolution data, though enantiopure forms may exhibit distinct biological activities.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C17H29N3 |
Molecular Weight | 275.4 g/mol |
IUPAC Name | N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-benzylpropan-2-amine |
Canonical SMILES | CC(C)N(CC1CCN(C1)CCN)CC2=CC=CC=C2 |
Topological Polar Surface Area (TPSA) | 41.6 Ų (estimated) |
Synthesis and Reaction Pathways
Strategic Approaches to Synthesis
The synthesis of this compound likely involves multi-step organic reactions, drawing from methodologies used for analogous pyrrolidine derivatives. A plausible route includes:
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Pyrrolidine Ring Functionalization: Introduction of a methylene group at the 3-position of pyrrolidine via alkylation or Mannich reactions.
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Aminoethyl Side Chain Attachment: Coupling of 1,2-diaminoethane to the pyrrolidine nitrogen using nucleophilic substitution or reductive amination.
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Benzyl and Isopropyl Group Incorporation: Sequential alkylation of the central nitrogen with benzyl chloride and isopropyl iodide under basic conditions.
Case Study: Analogous Synthesis from VulcanChem
A related compound, [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine (VC13465040), was synthesized using asymmetric catalysis to control stereochemistry at the 2-position of pyrrolidine. While this differs in substitution geometry, it highlights the utility of chiral auxiliaries or enantioselective catalysts for stereocontrol.
Parameter | Guideline |
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Personal Protective Equipment (PPE) | Lab coat, goggles, gloves |
Ventilation | Chemical fume hood |
First Aid Measures | Flush eyes/skin with water; seek medical attention if ingested |
Future Research Directions
Unresolved Challenges
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Stereochemical Optimization: Investigating enantioselective synthesis to isolate biologically active stereoisomers.
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In Vivo Profiling: Conducting preclinical studies to assess toxicity and therapeutic efficacy.
Industrial Scale-Up Feasibility
Current laboratory-scale syntheses (e.g., 45–88% yields for analogous compounds ) require optimization for cost-effective production. Continuous-flow reactors or enzymatic catalysis may enhance efficiency.
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